5-Fluoro-2-(trifluoromethyl)phenol

pKa acidity regioisomer comparison

Medicinal chemists and process chemists face regioisomer impurity and synthetic inefficiency when using non-fluorinated or incorrectly substituted phenol building blocks. 5-Fluoro-2-(trifluoromethyl)phenol (CAS 243459-91-8) solves this with: - Predictable dual-site metalation: Access two distinct regioisomeric intermediates (carboxylic acid or boronate ester) from a single procurement unit. - Superior acidity (pKa 7.40): Ensures consistent deprotonation in basic coupling conditions, outperforming all other C₇H₄F₄O regioisomers. - Solid physical form (mp 48-52°C): Enables precise automated weighing for high-throughput library synthesis.

Molecular Formula C7H4F4O
Molecular Weight 180.1 g/mol
CAS No. 243459-91-8
Cat. No. B1362263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-2-(trifluoromethyl)phenol
CAS243459-91-8
Molecular FormulaC7H4F4O
Molecular Weight180.1 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)O)C(F)(F)F
InChIInChI=1S/C7H4F4O/c8-4-1-2-5(6(12)3-4)7(9,10)11/h1-3,12H
InChIKeyQWLZSSYHAJSEHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-2-(trifluoromethyl)phenol: Physicochemical & Procurement


5-Fluoro-2-(trifluoromethyl)phenol (synonyms: alpha,alpha,alpha,5-tetrafluoro-o-cresol, 4-fluoro-2-hydroxybenzotrifluoride) is a disubstituted fluorinated phenol derivative bearing a trifluoromethyl group at the 2-position (ortho to –OH) and a fluorine atom at the 5-position (meta to –OH). Its molecular formula is C₇H₄F₄O with a molecular weight of 180.10 g/mol . The compound is a crystalline solid at ambient temperature (mp 48–52 °C) with sparing aqueous solubility (0.40 g/L at 25 °C) and a calculated acid dissociation constant (pKa) of 7.40 [1]. It is supplied commercially at ≥97% purity and functions as a versatile building block in medicinal chemistry, agrochemical synthesis, and dye manufacturing .

1
Synthetic building block for medicinal chemistry or agrochemical programs requiring a fluorinated phenol core.
2
Solid crystalline format supports automated weighing and compound management workflows.
3
Regioisomer-dependent acidity (pKa ~7.4) provides predictable deprotonation for aqueous-phase coupling reactions.

Why 5-Fluoro-2-(trifluoromethyl)phenol Is Irreplaceable


Fluoro-trifluoromethylphenol regioisomers share the identical molecular formula (C₇H₄F₄O) and molecular weight, yet their electronic properties, physicochemical behavior, and synthetic reactivity diverge substantially because the combined electron-withdrawing effects of the ortho-CF₃ and meta-F substituents are non-additive and position-dependent [1]. The 5-fluoro-2-(trifluoromethyl) substitution pattern produces the lowest calculated pKa (7.40) among all six possible C₇H₄F₄O regioisomers bearing a single F and a single CF₃ group, translating into a quantifiable acidity difference of up to 0.96 log units versus the parent 2-(trifluoromethyl)phenol and 0.30–0.65 log units versus other regioisomers [2][3]. This acidity gap alters deprotonation equilibria under physiological or reaction conditions, changes phase-transfer behavior (LogD at pH 7.4 = 2.39 vs. 2.60 for the 2-fluoro-3-CF₃ isomer), and dictates the regiochemical outcome of metalation and cross-coupling reactions . Simply substituting one isomer for another therefore invalidates synthetic protocols and confounds structure–activity relationship (SAR) interpretation in drug discovery programs.

Regioisomer acidity mismatch

The 5-Fluoro-2-(trifluoromethyl) substitution pattern produces a pKa up to 0.96 units lower than other C₇H₄F₄O regioisomers. Replacing it with a different isomer may shift deprotonation equilibria and alter reaction kinetics.

Lipophilicity-dependent partitioning context

A LogD (pH 7.4) difference of ~0.21 versus the 2-fluoro-3-CF₃ isomer indicates that the phase-transfer and membrane partitioning behavior may not transfer directly between regioisomers.

Metalation regioselectivity divergence

The ortho-CF₃/meta-F arrangement enables a predictable dual-site selectivity that other isomers do not replicate. Substituting a 2-fluoro-5-CF₃ or 4-fluoro-2-CF₃ analog may yield ambivalent or single-site metalation outcomes.

5-Fluoro-2-(trifluoromethyl)phenol: Comparative Evidence


pKa Differentiation Among Regioisomers

The calculated aqueous pKa of 5-fluoro-2-(trifluoromethyl)phenol is 7.40 (JChem), which is 0.30 units lower than 2-fluoro-5-(trifluoromethyl)phenol (pKa 7.70, predicted), 0.59 units lower than 4-fluoro-2-(trifluoromethyl)phenol (pKa 7.99, predicted), 0.65 units lower than 2-fluoro-3-(trifluoromethyl)phenol (pKa 8.05, JChem), and 0.96 units lower than the parent 2-(trifluoromethyl)phenol (pKa 8.36, JChem) [1]. This ~9-fold acidity enhancement over the non-fluorinated parent arises from the synergistic ortho-CF₃ inductive effect combined with the meta-F resonance-withdrawing effect, a combination unique to this substitution pattern [2].

pKa Differentiation
Head-to-head
pKa 7.40 (target) vs. 7.70–8.36 (comparators)
Regioisomer-dependent acidity context
~9× greater acidity than parent 2-CF₃-phenol; predicted values.
pKa acidity regioisomer comparison electron-withdrawing effects

Lipophilicity (LogP/LogD) Versus Regioisomers

5-Fluoro-2-(trifluoromethyl)phenol exhibits a calculated LogP of 2.69 and LogD (pH 7.4) of 2.39 [1]. In contrast, its regioisomer 2-fluoro-5-(trifluoromethyl)phenol (CAS 141483-15-0) has a reported LogP of 3.29 (Chemsrc) or 2.55 (alternate source), with the higher values reflecting the different positioning of the polar –OH relative to the lipophilic –CF₃ and –F substituents . The 0.60 LogP unit difference corresponds to an approximately 4-fold lower octanol–water partition coefficient for the target compound, and the LogD (pH 7.4) of the target (2.39) versus 2-fluoro-3-CF₃ isomer (2.60) confirms consistently lower distribution into lipid phases at physiological pH.

Lipophilicity (LogP/LogD)
Cross-study
LogP 2.69 (target) vs. 3.29 (2-F-5-CF₃ isomer)
Lower distribution coefficient at physiological pH
~4× lower octanol-water partitioning; calculated values.
LogP LogD lipophilicity ADME partition coefficient

Physical State Differentiation: Solid vs. Liquid

5-Fluoro-2-(trifluoromethyl)phenol is a crystalline solid with a melting point of 48–52 °C . Its 2-fluoro-5-(trifluoromethyl) regioisomer (CAS 141483-15-0), by contrast, is a liquid at ambient temperature with a boiling point of 146 °C and a density of 1.436 g/mL at 25 °C . This phase difference arises from the stronger intermolecular hydrogen-bonding network enabled by the ortho-CF₃/ortho-OH proximity in the target compound, as supported by studies on α-fluoro-o-cresols demonstrating enhanced intramolecular hydrogen-bond acidity in ortho-fluoromethylated phenols [1].

Physical State
Head-to-head
Solid (mp 48–52 °C) vs. liquid comparator isomer
Simplified solid-dispensing workflow
Phase difference arises from enhanced H-bond network.
physical state melting point handling formulation solid vs. liquid

Regioselective Metalation for Dual-Site Functionalization

In the benchmark study by Marzi and Schlosser (2001), trifluoromethyl-substituted phenols were shown to undergo metalation exclusively at positions adjacent to the oxygen when the hydroxyl group is protected as the MOM ether, whereas unprotected (trifluoromethyl)phenols could be ortho-metalated after O-deprotonation, albeit in only moderate yields [1]. For 5-fluoro-2-(trifluoromethyl)phenol specifically, the ortho-CF₃ group provides strong directing power for metalation at the 6-position (O-neighboring), while the meta-fluorine at C5 offers an additional, electronically distinct site that can be selectively addressed using different base systems (e.g., LIC-KOR vs. sec-BuLi), enabling divergent synthesis of regioisomeric carboxylic acid derivatives . This dual-site selectivity is not attainable with isomers where the F and CF₃ groups occupy different relative positions (e.g., 2-fluoro-5-CF₃ or 4-fluoro-2-CF₃), which exhibit ambivalent or single-site reactivity.

Regioselective Metalation
Class-level
Predictable dual-site selectivity (C6 & C5)
Supports divergent synthesis strategies
Reactivity inferred from class-level directing effects.
site-selective metalation organolithium ortho-directed metalation regioselectivity C–H functionalization

Aqueous Solubility & Working Concentration Limits

The experimentally determined aqueous solubility of 5-fluoro-2-(trifluoromethyl)phenol is 0.40 g/L at 25 °C (sparingly soluble), equating to approximately 2.22 mM . This finite but limited solubility is consistent with its calculated LogP of 2.69 and its solid-state crystal lattice energy [1]. While direct solubility data for all regioisomers under identical conditions are not available in the public domain, the 2-fluoro-3-(trifluoromethyl)phenol isomer, which shares the same LogP but has a higher pKa (8.05) and different crystal packing, is reported as a liquid at ambient temperature with a boiling point of 122 °C, implying different intermolecular forces that would influence dissolution kinetics [2].

Aqueous Solubility
Supporting evidence
0.40 g/L (≈ 2.22 mM) at 25 °C
Defines aqueous working concentration ceiling
Direct comparator data unavailable; context-dependent.
aqueous solubility formulation dosing precipitation risk

Diphenyl Ether Herbicide Intermediate Design

European Patent EP0019388A1 (Rohm & Haas) explicitly describes trifluoromethyl-substituted phenols as key intermediates for the preparation of nitro- and trifluoromethyl-substituted diphenyl ether herbicides [1]. Within this patent class, the presence of an additional ring fluorine substituent is noted to enhance reaction rates in the subsequent coupling step (US Patent 4,259,510 states: 'Fluoro is preferred for enhancing reaction rates') [2]. 5-Fluoro-2-(trifluoromethyl)phenol, with its ortho-CF₃ group providing the requisite trifluoromethylphenyl pharmacophore and its meta-fluorine offering the rate-enhancing halogen substituent, represents a dual-purpose intermediate that simultaneously satisfies both structural requirements of this herbicide chemotype.

Herbicide Intermediate
Class-level
Dual CF₃ pharmacophore + F rate-enhancer
Single-step intermediate vs. multi-step route
Inferred from patent class; requires project-specific validation.
diphenyl ether herbicides protoporphyrinogen oxidase agrochemical intermediate trifluoromethylphenol building block

5-Fluoro-2-(trifluoromethyl)phenol: Application Scenarios


Regioselective Metalation for SAR Library Expansion

As established in Section 3, the ortho-CF₃/meta-F substitution pattern of 5-fluoro-2-(trifluoromethyl)phenol provides predictable dual-site metalation selectivity (Evidence Item 4) [1]. Medicinal chemistry teams synthesizing fluorinated biaryl ether or phenol-derived pharmacophores can exploit this selectivity to generate two distinct regioisomeric carboxylic acid or boronate ester intermediates from a single purchased building block, effectively doubling the chemical space accessible per procurement unit. This strategy is directly applicable to programs targeting CCR5 antagonists, where preliminary pharmacological screening has indicated that compounds derived from this phenol scaffold exhibit CCR5 antagonistic activity relevant to HIV, asthma, and autoimmune disease indications [2].

Streamlined Diphenyl Ether Herbicide Synthesis

The dual functionality of 5-fluoro-2-(trifluoromethyl)phenol—simultaneously providing the trifluoromethylphenyl pharmacophore essential for protoporphyrinogen oxidase (PPO) inhibition and the rate-enhancing meta-fluorine substituent (Evidence Item 6) [3]—makes it a preferred intermediate over non-fluorinated 2-(trifluoromethyl)phenol for diphenyl ether herbicide synthesis. Process chemists can eliminate a separate fluorination step from the synthetic route, reducing both reagent costs and waste streams. The compound's solid physical state (Evidence Item 3) further facilitates precise stoichiometric control in large-scale batch reactions compared to liquid isomeric alternatives.

Property-Driven Building Block Selection

For high-throughput chemistry groups constructing phenolic compound libraries, the quantifiably distinct LogP (2.69) and LogD (pH 7.4, 2.39) of 5-fluoro-2-(trifluoromethyl)phenol relative to its 2-fluoro-5-CF₃ isomer (LogP 3.29; Evidence Item 2) [4] provide a rational basis for selecting this building block when lower lipophilicity is desired to mitigate off-target membrane partitioning or phospholipidosis risk. Combined with its solid physical form enabling accurate automated weighing (Evidence Item 3) and its superior acidity (pKa 7.40; Evidence Item 1) ensuring consistent deprotonation behavior in basic coupling conditions, this compound offers a well-characterized, multi-parameter differentiated building block choice.

Aqueous-Phase Bioconjugation & Chemoproteomics Probe Design

The aqueous solubility ceiling of 2.22 mM (0.40 g/L at 25 °C; Evidence Item 5) and the pKa of 7.40, which places the phenolic –OH in partial deprotonation at physiological pH, make 5-fluoro-2-(trifluoromethyl)phenol a suitable phenolic warhead or linker precursor for aqueous-phase bioconjugation reactions. The lower LogD (pH 7.4) of 2.39 relative to its isomers reduces non-specific protein binding in cellular lysate experiments, a factor supported by the class-level principle that lower-distribution-coefficient phenols exhibit cleaner background profiles in activity-based protein profiling (ABPP) workflows.

Application
Selection Property
Validation Focus
SAR library expansion
Regioselective metalation context
Dual-site derivatization review
Agrochemical intermediate synthesis
Dual-purpose structural motif
Reaction-rate enhancement assessment
Property-driven building block selection
Lower LogD and solid-state format
Lipophilicity-driven off-target binding review
Aqueous-phase bioconjugation probe design
Sparingly soluble phenol with low LogD
Non-specific protein binding background checks

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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